Cas no 1807196-36-6 (1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene)
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene
- 2-bromo-1-(difluoromethoxy)-3-fluoro-4-nitrobenzene
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- Inchi: 1S/C7H3BrF3NO3/c8-5-4(15-7(10)11)2-1-3(6(5)9)12(13)14/h1-2,7H
- InChI Key: GQXQCMHFZQIVPD-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1OC(F)F)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 238
- XLogP3: 3.5
- Topological Polar Surface Area: 55
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017098-250mg |
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene |
1807196-36-6 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
| Alichem | A013017098-500mg |
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene |
1807196-36-6 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
| Alichem | A013017098-1g |
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene |
1807196-36-6 | 97% | 1g |
1,564.50 USD | 2021-06-25 |
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene
Professional Introduction to 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene (CAS No. 1807196-36-6)
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene, with the chemical formula C₆H₂BrF₃NO₂, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 1807196-36-6, represents a critical intermediate in the synthesis of various bioactive molecules. Its molecular structure, characterized by a bromine substituent, multiple fluorine atoms, and a nitro group, makes it a versatile building block for further chemical modifications.
The significance of this compound lies in its potential applications across multiple domains, particularly in the development of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating groups on its aromatic ring enhances its reactivity, making it an ideal candidate for further functionalization. Researchers have been exploring its utility in constructing complex molecular architectures that exhibit promising biological activities.
In recent years, the pharmaceutical industry has seen a surge in the demand for fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic properties. The specific arrangement of fluorine atoms in 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene contributes to these desirable characteristics, making it a valuable asset in drug discovery pipelines. For instance, studies have demonstrated its role in synthesizing kinase inhibitors, which are crucial for treating various forms of cancer and inflammatory diseases.
One of the most compelling aspects of this compound is its role in the development of agrochemicals. The structural features of 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene allow for the creation of novel pesticides and herbicides with improved efficacy and environmental safety. Recent research has highlighted its potential in designing compounds that target specific enzymes involved in plant growth regulation, thereby offering new solutions to agricultural challenges.
The synthesis of 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the nitration of a precursor molecule followed by halogenation and functional group interconversion steps. Each step must be meticulously controlled to ensure high yield and purity, which are essential for subsequent applications.
Advances in computational chemistry have also played a pivotal role in understanding the reactivity and potential applications of this compound. Molecular modeling studies have provided insights into how different substituents influence its biological activity. These computational approaches have complemented experimental efforts, enabling researchers to design more effective derivatives with targeted properties.
The growing interest in fluorinated compounds has led to the exploration of novel synthetic routes that optimize yield and reduce waste. Techniques such as flow chemistry and green chemistry principles are being increasingly adopted to streamline the synthesis of 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene. These methods not only improve efficiency but also align with global efforts to minimize environmental impact.
In conclusion, 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene (CAS No. 1807196-36-6) is a multifaceted compound with significant potential across pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for constructing bioactive molecules with tailored properties. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of chemical innovation.
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